N-(piperidin-4-il)piridin-2-amina

Descripción general

Descripción

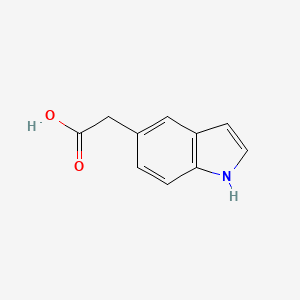

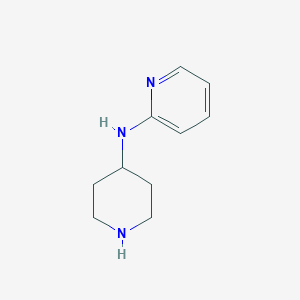

“N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 g/mol . The compound is also known by other names such as “55692-31-4”, “N-piperidin-4-ylpyridin-2-amine”, and "PIPERIDIN-4-YL-PYRIDIN-2-YL-AMINE" .

Synthesis Analysis

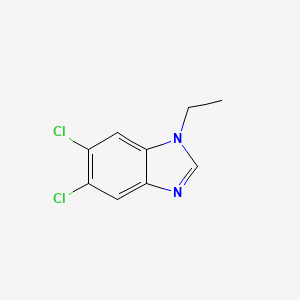

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine” and its derivatives has been a topic of interest in recent research . For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .

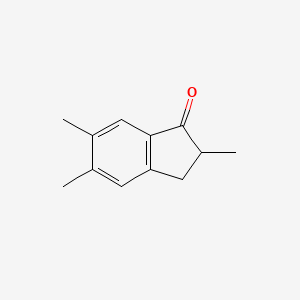

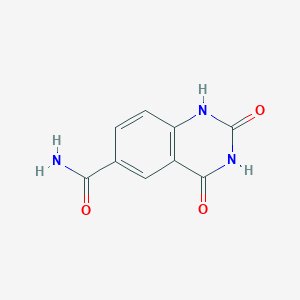

Molecular Structure Analysis

The molecular structure of “N-(piperidin-4-yl)pyridin-2-amine” includes a six-membered piperidine ring attached to a pyridine ring via a nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) .

Physical and Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-2-amine” has several computed properties. It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 177.126597491 g/mol . The topological polar surface area is 37 Ų .

Aplicaciones Científicas De Investigación

Gestión de la Diabetes

Los derivados de "N-(piperidin-4-il)piridin-2-amina" han mostrado potencial para reducir los niveles de glucosa en sangre, lo que podría ser beneficioso en el tratamiento de la diabetes y las afecciones relacionadas, como la hiperglucemia, la dislipidemia diabética y la resistencia a la insulina .

Terapia contra la Tuberculosis

Se han explorado compuestos relacionados con "this compound" por su actividad antituberculosa, que es crucial en la lucha contra la tuberculosis (TB), un problema de salud global significativo .

Antagonismo del Receptor de Quimiocinas

Los derivados de este compuesto se han diseñado como potentes antagonistas del receptor de quimiocinas C–C tipo 3 (CCR3), lo que podría tener implicaciones en el tratamiento de afecciones alérgicas y otras enfermedades que involucran este receptor .

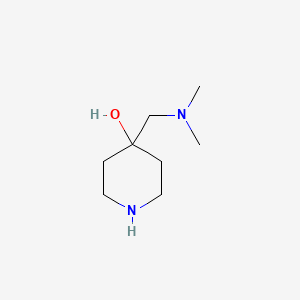

Síntesis de Derivados de Piperidina

El compuesto sirve como un intermedio clave en la síntesis de varios derivados de piperidina, que son importantes en la química medicinal por sus diversas actividades biológicas .

Propiedades Antioxidantes

Los derivados de piperidina, incluidos los relacionados con "this compound", exhiben una poderosa acción antioxidante, que es beneficiosa para combatir el estrés oxidativo y las enfermedades relacionadas .

Mecanismo De Acción

Target of Action

N-(piperidin-4-yl)pyridin-2-amine is a compound used in proteomics research Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

Piperidine derivatives are known to have various pharmacological applications

Propiedades

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLCPHONZWKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619984 | |

| Record name | N-(Piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55692-31-4 | |

| Record name | N-(Piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

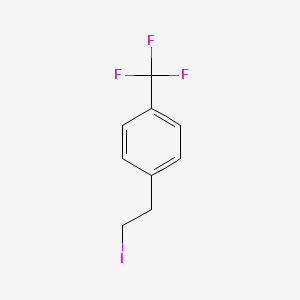

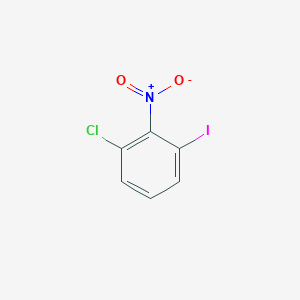

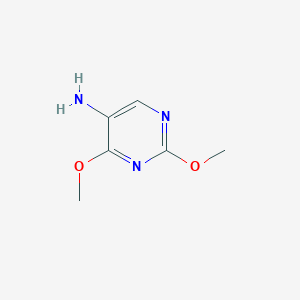

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

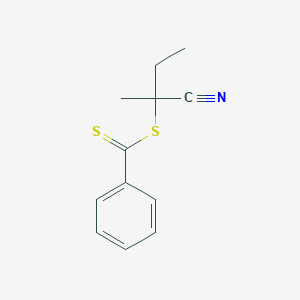

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)